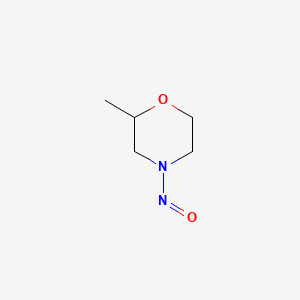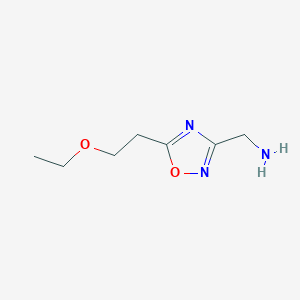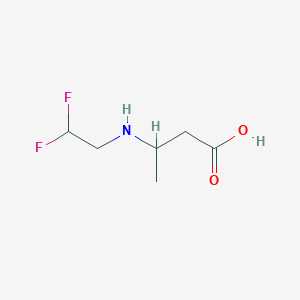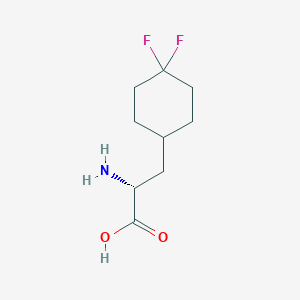
(R)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a difluorocyclohexyl group
Méthodes De Préparation
The synthesis of (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and fluorinating agents.
Fluorination: The cyclohexanone is subjected to fluorination to introduce the difluoro groups. This step often employs reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: The fluorinated cyclohexanone is then converted to the corresponding amine through reductive amination using reagents like sodium cyanoborohydride.
Coupling: The final step involves coupling the amine with a protected amino acid derivative, followed by deprotection to yield the target compound.
Analyse Des Réactions Chimiques
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, utilizing palladium catalysts and boron reagents.
Applications De Recherche Scientifique
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is explored as a potential building block for designing novel pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is used in studies to understand the role of fluorinated amino acids in protein structure and function.
Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways.
Pathways Involved: The compound may affect pathways related to neurotransmission, metabolic regulation, and cellular signaling
Comparaison Avec Des Composés Similaires
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid can be compared with other similar compounds:
(2R)-2-amino-3-(4,4-dichlorocyclohexyl)propanoic acid: This compound has chlorine atoms instead of fluorine, resulting in different reactivity and biological activity.
(2R)-2-amino-3-(4,4-dibromocyclohexyl)propanoic acid:
(2R)-2-amino-3-(4,4-difluorocyclopentyl)propanoic acid: The cyclopentyl ring changes the steric and electronic environment, affecting the compound’s behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C9H15F2NO2 |
|---|---|
Poids moléculaire |
207.22 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(4,4-difluorocyclohexyl)propanoic acid |
InChI |
InChI=1S/C9H15F2NO2/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14/h6-7H,1-5,12H2,(H,13,14)/t7-/m1/s1 |
Clé InChI |
LXHJNUVCXGOEQF-SSDOTTSWSA-N |
SMILES isomérique |
C1CC(CCC1C[C@H](C(=O)O)N)(F)F |
SMILES canonique |
C1CC(CCC1CC(C(=O)O)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




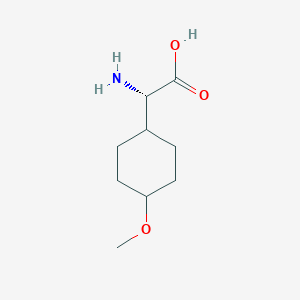
![(5-(3-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13620591.png)


